3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the 4-chlorophenylthio derivative. This intermediate is then reacted with a thiophene-containing oxadiazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification methods to ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(4-chlorophenyl)thiophen-2-yl)acrylic acid
- (4-(4-chlorophenyl)thiophen-2-yl)methanol
- 4-[(4-chlorophenyl)methyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 3-((4-chlorophenyl)thio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)propanamide stands out due to its unique combination of aromatic and heterocyclic structures. This unique structure may confer specific properties, such as enhanced biological activity or improved stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-11-3-5-12(6-4-11)24-9-7-14(21)18-16-20-19-15(22-16)10-13-2-1-8-23-13/h1-6,8H,7,9-10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMWBFNMQDGNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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